molecular formula C27H26ClN3O2S B2441727 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-36-1

4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2441727
CAS No.: 851715-36-1
M. Wt: 492.03
InChI Key: LIBMHUMTZMDRKY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H26ClN3O2S and its molecular weight is 492.03. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-22-12-10-21(11-13-22)27(33)30-16-17-31-18-25(23-8-4-5-9-24(23)31)34-19-26(32)29-15-14-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMHUMTZMDRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The identification of the compound’s primary targets is an essential step in understanding its mechanism of action.

Biological Activity

4-Chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Structure and Properties

The compound is characterized by the following structural features:

  • Chloro Group : Enhances lipophilicity and may influence receptor interactions.
  • Thioether Linkage : Potentially increases metabolic stability.
  • Indole Core : Known for its diverse biological activities, including anticancer properties.

The biological activity of 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting various kinases involved in cancer cell proliferation .
  • Modulation of Receptors : The indole moiety may interact with serotonin receptors, influencing neuropharmacological effects.

Anticancer Activity

Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth across various cancer types, including:

Cancer TypeIC50 Values (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)15.0
Breast Cancer (MCF-7)10.0

These findings suggest that 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may possess similar anticancer activity, warranting further investigation.

Neuropharmacological Effects

The compound's structure suggests potential activity in modulating neurotransmitter systems. Similar compounds have demonstrated:

  • Antidepressant Effects : By influencing serotonin pathways.
  • Anxiolytic Properties : Through GABAergic mechanisms.

Case Studies

  • Study on Indole Derivatives :
    • A study published in PubMed Central highlighted a series of indole derivatives that showed promising anticancer activity against multiple cell lines, with some exhibiting IC50 values below 20 µM .
  • Neuropharmacological Screening :
    • A screening of related compounds indicated significant interactions with serotonin receptors, which could translate to antidepressant effects .

Q & A

Q. What are the critical steps in synthesizing 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of intermediates like 4-chlorobenzohydrazonamide or substituted indole derivatives via condensation or cyclization reactions.
  • Step 2 : Coupling of the indole-thioether moiety with phenethylamine via nucleophilic substitution or amidation.
  • Step 3 : Final purification using column chromatography or recrystallization. Key challenges include controlling reaction temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF for solubility). Characterization is performed via FT-IR, ¹H/¹³C NMR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl groups (e.g., amide C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₉H₃₀ClN₃O₄S, MW 552.09) and detects fragmentation patterns .
  • FT-IR : Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use of coupling agents like HATU or EDCI improves amidation efficiency.
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of thioether bonds .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely quenching to minimize side products .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to validate target specificity.
  • Off-Target Profiling : Use kinase inhibition panels or proteomics to identify unintended interactions (e.g., with EGFR or MAPK pathways) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., replacing phenethylamine with furan-2-ylmethyl) to isolate pharmacophoric elements .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance aqueous solubility. LogP can be calculated via HPLC to guide modifications .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., oxidation of indole or thioether moieties).
  • Prodrug Design : Mask labile groups (e.g., amide) with ester or carbamate prodrugs to enhance oral bioavailability .

Methodological Challenges and Solutions

Q. How to address low purity in the final product?

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) for high-resolution separation.
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to achieve >95% purity. X-ray crystallography can confirm crystal packing .
  • Impurity Profiling : LC-MS/MS identifies by-products (e.g., hydrolyzed amides or oxidized thioethers) for targeted removal .

Q. What computational methods predict biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin receptors or tubulin).
  • QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with activity data to guide SAR studies .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns simulations) for lead optimization .

Data Interpretation and Validation

Q. How to validate conflicting spectral data for structural confirmation?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing indole vs. benzamide protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl or aromatic carbons in complex spectra .
  • Cross-Validation : Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What experimental controls are critical in bioactivity assays?

  • Positive/Negative Controls : Include known inhibitors (e.g., cisplatin for cytotoxicity) and vehicle-only samples.
  • Cytotoxicity Assays : Use MTT or resazurin assays with triplicate technical replicates to ensure reproducibility .
  • Off-Target Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity .

Advanced Synthetic Modifications

Q. How to design derivatives with enhanced binding affinity?

  • Bioisosteric Replacement : Substitute thioether with sulfoxide or sulfone to modulate electronic effects.
  • Scaffold Hopping : Replace indole with benzimidazole or triazolo-pyridazine to explore new binding pockets .
  • Fragment-Based Design : Use SPR or ITC to identify high-affinity fragments for hybrid synthesis .

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